alpha-Spinasterone
Overview
Description
α-Spinasterone: is a plant-derived compound belonging to the class of phytosterols. It is a stigmastane-type sterol found in various plant sources such as spinach and Gordonia ceylanica . This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antibacterial properties .
Mechanism of Action
Target of Action
Alpha-Spinasterone primarily targets Transient Receptor Potential Vanilloid 1 (TRPV1) and Cyclooxygenases (COX-1 and COX-2) . TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli, while COX-1 and COX-2 are key enzymes in the biosynthesis of prostanoids, which are involved in inflammation and pain .
Mode of Action
This compound acts as an antagonist of TRPV1 , inhibiting its activity . It also inhibits the activities of COX-1 and COX-2 , with IC50 values of 16.17 μM and 7.76 μM, respectively . By inhibiting these targets, this compound can exert its anti-inflammatory, antidepressant, antioxidant, and antinociceptive effects .
Biochemical Pathways
The inhibition of COX-1 and COX-2 by this compound affects the prostaglandin synthesis pathway , leading to a decrease in the production of pro-inflammatory prostaglandins . The antagonistic action on TRPV1 can affect the pain perception pathway , potentially leading to antinociceptive effects .
Pharmacokinetics
It is known to beblood-brain barrier-permeable and orally active , suggesting it has good bioavailability.
Result of Action
The result of this compound’s action at the molecular and cellular level is a reduction in inflammation and pain . By inhibiting COX-1 and COX-2, it reduces the production of pro-inflammatory prostaglandins . Its antagonistic action on TRPV1 can lead to a reduction in pain perception .
Biochemical Analysis
Biochemical Properties
Alpha-Spinasterol has been reported to have several bioactive properties, making it potentially attractive in pharmacology . It has been identified as a transient receptor potential vanilloid 1 (TRPV1) antagonist . It also inhibits COX-1 and COX-2 activities with IC50 values of 16.17 μM and 7.76 μM, respectively .
Cellular Effects
Alpha-Spinasterol has shown to have effects on various types of cells. For instance, it has an inhibitory potency on glomerular mesangial cell proliferation . It also has been reported to enhance glucose uptake in skeletal muscle cells and enhance insulin secretion in pancreatic β-cells .
Molecular Mechanism
Alpha-Spinasterol exerts its effects at the molecular level through various mechanisms. It has antinociceptive efficacy via dual actions against transient receptor potential vanilloid 1 (TrpV1) and cyclooxygenases . It can directly affect membrane structure and packing in a manner similar to cholesterol .
Dosage Effects in Animal Models
The effects of Alpha-Spinasterol vary with different dosages in animal models. It has been reported to have antioxidant, anticonvulsant, antidepressant, and anti-inflammatory properties at certain dosages .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Extraction from Natural Sources: α-Spinasterone can be extracted from plants like spinach using solvent extraction methods.
Chemical Synthesis: The chemical synthesis of α-Spinasterone involves multiple steps, including the formation of the stigmastane skeleton and subsequent functionalization.
Industrial Production Methods: Industrial production of α-Spinasterone typically relies on the extraction from plant sources due to the complexity and cost of chemical synthesis. The extraction process is optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: α-Spinasterone can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert α-Spinasterone to its corresponding alcohols or other reduced forms.
Substitution: α-Spinasterone can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Specific catalysts and reaction conditions depending on the desired substitution
Major Products Formed:
Scientific Research Applications
Chemistry: α-Spinasterone is used as a precursor in the synthesis of other complex molecules. Its unique structure makes it a valuable starting material for various chemical transformations .
Biology: In biological research, α-Spinasterone is studied for its potential as an anti-inflammatory and antioxidant agent. It has shown promise in modulating biological pathways related to inflammation and oxidative stress .
Medicine: α-Spinasterone’s anti-inflammatory and antioxidant properties make it a candidate for developing new therapeutic agents. It is being investigated for its potential in treating conditions such as arthritis and neurodegenerative diseases .
Industry: In the industrial sector, α-Spinasterone is used in the formulation of cosmetics and skincare products due to its beneficial effects on skin health .
Comparison with Similar Compounds
Stigmasterol: Another stigmastane-type phytosterol with similar biological activities.
Chondrillasterol: A stereoisomer of α-Spinasterone with comparable properties.
Uniqueness: α-Spinasterone is unique due to its specific interaction with the TRPV1 receptor and its potent anti-inflammatory and antioxidant effects. Its ability to modulate multiple biological pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
(5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-22,25-27H,7,10,12-18H2,1-6H3/b9-8+/t20-,21-,22+,25-,26+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUAZCZFSVNHEF-FNTXSUCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of plants has α-spinasterone been isolated from?
A1: α-Spinasterone has been successfully isolated from a variety of plants, including Clinopodium umbrosum [], Citrullus colocynthis [, ], Ravenia spectabilis [], and Melia azedarach []. This suggests a potentially wide distribution of this compound in the plant kingdom.
Q2: What other classes of compounds have been found alongside α-spinasterone in these plants?
A2: The research indicates that α-spinasterone often coexists with other interesting compounds. For instance, in Clinopodium umbrosum, it was found alongside steroids, triterpenoids, flavonoids, and lignolic acids []. Similarly, in Citrullus colocynthis, researchers discovered it alongside other steroids, a phthalate, benzoic acid derivatives, cucurbitacins, and a novel flavone C-glycoside [, ]. This suggests a rich chemical diversity within these plants and potential synergistic effects between different compounds.
Q3: What analytical techniques are commonly employed to identify and characterize α-spinasterone?
A3: The provided research articles highlight the use of Nuclear Magnetic Resonance (NMR) spectroscopy and physicochemical property analysis as key methods for identifying and characterizing α-spinasterone [, , ]. These techniques provide detailed structural information, ensuring accurate identification of the compound. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) was used to analyze a dichloromethane extract of Ravenia spectabilis leaves, leading to the identification of α-spinasterone among other compounds [].
Q4: Has α-spinasterone demonstrated any biological activities in scientific studies?
A4: While the provided research focuses primarily on the isolation and identification of α-spinasterone, one study investigated the biological activity of a dichloromethane extract from Ravenia spectabilis leaves, which contained α-spinasterone. This extract exhibited acetylcholinesterase (AChE) inhibition activity [], suggesting a possible role of α-spinasterone or other co-extracted compounds in this activity. Further research is needed to isolate the specific effects of α-spinasterone.
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